molecular formula C20H27FO B1248270 14-Fluororetinal

14-Fluororetinal

Cat. No.: B1248270
M. Wt: 302.4 g/mol
InChI Key: KCEVSZISNGMYIB-FTAQHSIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Fluororetinal is a fluorinated synthetic analog of all-trans-retinal designed for advanced biophysical and photochemical research. This compound is specifically used to form artificial pigments with the light-driven proton pump bacteriorhodopsin (BR) and study its mechanism. Studies have shown that incorporating 14-Fluororetinal into bacteriorhodopsin results in a photoactive pigment with a major absorption band at approximately 588 nm. A notable characteristic of this analog is the formation of a red-shifted pigment species under specific light conditions, which exhibits a distinct photocycle. Research indicates that the photoinduced transformation of this red species is not accompanied by proton transport, making 14-Fluororetinal a critical tool for probing the relationship between the chromophore's structure, the photocycle intermediates, and the proton pumping function of microbial rhodopsins . The introduction of fluorine at the 14-position of the retinal chromophore is a strategic modification. Fluorine is highly electronegative and forms strong carbon-fluorine bonds, which can significantly influence the electronic properties, photostability, and lipophilicity of organic molecules . These properties are leveraged in the development of fluorinated materials for various applications, including chemical sensors and photodynamic therapy . By altering the electronic characteristics and steric properties of the retinal chromophore, 14-Fluororetinal allows researchers to investigate protein-chromophore interactions, the pathway of proton translocation, and the conformational changes essential for the proton pumping activity in bacteriorhodopsin and related photoreceptive proteins . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H27FO

Molecular Weight

302.4 g/mol

IUPAC Name

(2Z,4E,6E,8E)-2-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal

InChI

InChI=1S/C20H27FO/c1-15(8-6-9-17(3)19(21)14-22)11-12-18-16(2)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3/b9-6+,12-11+,15-8+,19-17-

InChI Key

KCEVSZISNGMYIB-FTAQHSIRSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C(/C=O)\F)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=C(C=O)F)C)C

Synonyms

14-fluororetinal
14-fluororetinal, all-trans-14-fluoro isome

Origin of Product

United States

Synthetic Methodologies for 14 Fluororetinal and Its Isomers

Retrosynthetic Analysis of 14-Fluororetinal

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For 14-Fluororetinal, the analysis primarily focuses on disconnecting the carbon-carbon double bonds of the polyene chain.

A logical retrosynthetic approach for 14-Fluororetinal (C₂₀H₂₇FO) involves disconnections that lead to two main fragments: a C₁₅ fragment containing the crucial C14-fluorine bond and a C₅ fragment corresponding to the terminus of the polyene tail. acs.org One common strategy breaks the molecule down to β-ionone, a widely used C₁₃ precursor in retinoid synthesis. mdpi.com The remaining C₇ fluorinated side chain can be constructed and attached using various olefination methods.

The key synthons identified through this analysis are an electrophilic carbonyl component (an aldehyde or ketone) and a nucleophilic carbanion equivalent. For instance, a disconnection at the C14-C15 bond could suggest a reaction between a C₁₄-fluoro-aldehyde and a C₆-phosphonium ylide (Wittig reagent) or a related nucleophile. Alternatively, and more strategically for introducing the fluorine, a disconnection at the C13-C14 bond points towards a reaction between a C₁₃-carbonyl compound and a C₇ fragment where the carbon corresponding to C14 is part of a fluorinated olefination reagent. nih.govthieme-connect.de

Precursor Synthesis and Stereoselective Approaches to Retinal Backbones

The assembly of the retinal carbon skeleton is achieved by coupling smaller building blocks. The stereochemistry of the newly formed double bonds is critical, with the all-trans isomer being the most common target. Several powerful olefination reactions are employed for this purpose.

The Wittig reaction is a cornerstone of alkene synthesis, reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. wikipedia.orgmnstate.edu This method is highly versatile for constructing the polyene chain of retinal analogues. libretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine (B44618) oxide. libretexts.org The formation of the very strong P=O double bond is the thermodynamic driving force for the reaction. libretexts.org

In the context of retinal synthesis, a phosphonium (B103445) salt, such as a C₁₅-triphenylphosphonium salt, can be deprotonated with a strong base to form the ylide, which then reacts with a C₅-aldehyde to complete the C₂₀ skeleton. The stereoselectivity of the Wittig reaction is a key consideration; non-stabilized ylides generally favor the formation of Z-alkenes, while stabilized ylides (containing an electron-withdrawing group) tend to produce E-alkenes. wikipedia.orgtcichemicals.com This selectivity can be manipulated by altering the reaction conditions and the structure of the ylide. wikipedia.org

The Julia-Kocienski olefination is an exceptionally useful modification of the classical Julia olefination for the stereoselective synthesis of alkenes, and it is particularly well-suited for preparing fluoroalkenes. nih.govnih.gov The reaction involves the coupling of a heteroaryl sulfone with a carbonyl compound. nih.gov Commonly used sulfones include benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones. nih.gov

The mechanism involves the deprotonation of the sulfone, addition to the carbonyl compound to form a β-alkoxy sulfone, and subsequent rearrangement and elimination of sulfur dioxide to yield the olefin. alfa-chemistry.com This method offers a modular approach to assembling fluorovinyl compounds. nih.gov The presence of a fluorine atom on the sulfone reagent can significantly increase its reactivity and influence the stereochemical outcome of the olefination. nih.gov This makes the Julia-Kocienski reaction a powerful strategy for introducing the 14-fluoro-substituted double bond in the retinal backbone. thieme-connect.de

Table 1: Comparison of Common Olefination Reactions in Retinal Synthesis
ReactionKey ReagentsTypical StereoselectivityAdvantagesDisadvantages
Wittig OlefinationPhosphonium ylide + Aldehyde/KetoneZ-selective (non-stabilized ylides), E-selective (stabilized ylides) wikipedia.orgWide functional group tolerance wikipedia.orgTriphenylphosphine oxide byproduct can be difficult to remove; stereocontrol can be challenging wikipedia.org
Horner-Wadsworth-EmmonsPhosphonate (B1237965) carbanion + Aldehyde/KetonePredominantly E-selective wikipedia.orgWater-soluble phosphate (B84403) byproduct is easily removed; carbanions are more nucleophilic than Wittig ylides wikipedia.orgTypically requires an electron-withdrawing group on the phosphonate wikipedia.org
Julia-Kocienski OlefinationHeteroaryl sulfone + Aldehyde/KetoneOften highly E-selectiveExcellent for fluoro-olefin synthesis; modular approach nih.govnih.govRequires synthesis of specific sulfone reagents
Peterson Olefinationα-silyl carbanion + Aldehyde/KetoneStereodivergent: acid workup (syn-elimination) vs. base workup (anti-elimination) wikipedia.orgExcellent stereochemical control by choosing workup conditions wikipedia.orgRequires isolation of the intermediate β-hydroxysilane for stereocontrol wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion instead of a phosphonium ylide. wikipedia.org A major advantage of the HWE reaction is that it typically yields E-alkenes with high selectivity, which is ideal for constructing the all-trans polyene system of retinal. wikipedia.orgtcichemicals.com Furthermore, the byproduct is a water-soluble dialkyl phosphate salt, which is easily removed from the reaction mixture, simplifying purification. wikipedia.org

The reaction begins with the deprotonation of the phosphonate ester by a base to form a nucleophilic carbanion. youtube.com This carbanion then adds to an aldehyde or ketone. youtube.com The resulting intermediate eliminates to form the alkene. youtube.com The HWE reaction is a robust and widely used method for extending and modifying the conjugated tail of retinoids, allowing for the reliable formation of specific double bonds within the C20 skeleton. mdpi.com

The Peterson olefination utilizes an α-silyl carbanion as the nucleophile, which reacts with an aldehyde or ketone to form a β-hydroxysilane intermediate. wikipedia.org A key feature of this reaction is that the subsequent elimination of the β-hydroxysilane can be controlled to produce either the E- or Z-alkene. wikipedia.org Treating the isolated intermediate with acid typically results in syn-elimination, while treatment with a base causes anti-elimination. wikipedia.org

This stereochemical control makes the Peterson olefination a valuable tool in complex synthesis. For example, it can be used in the conversion of β-ionone to a C₁₅ aldehyde, a key intermediate in retinal synthesis. mdpi.com By carefully choosing the diastereomer of the β-hydroxysilane and the elimination conditions, a specific alkene geometry can be targeted for the assembly of the retinal backbone. wikipedia.org

Fluorination Strategies at the C14 Position

The direct and selective introduction of a fluorine atom at the C14 position is the most critical challenge in the synthesis of 14-Fluororetinal. The strategy often involves creating a precursor molecule where the carbon destined to become C14 is activated for fluorination or using a building block that already contains the fluorine atom.

Electrophilic Fluorination Methods

Electrophilic fluorination is a primary strategy for the synthesis of 14-fluororetinal. This approach involves the reaction of an electron-rich substrate—a retinal precursor—with a reagent that delivers an electrophilic fluorine atom ("F+"). juniperpublishers.comwikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are commonly employed due to their relative stability, safety, and ease of handling compared to alternatives like elemental fluorine. wikipedia.orgresearchgate.net

The synthesis of 14-fluororetinal has been achieved starting from native retinal. The reaction proceeds by first converting retinal into an electron-rich enol ether or a related derivative. This intermediate then reacts with an electrophilic fluorinating agent. A notable synthesis involves the reaction of an appropriate retinal precursor with N-fluorobenzenesulfonimide (NFSI). acs.org The mechanism is thought to involve the attack of the electron-rich C14-C15 double bond of the precursor on the electrophilic fluorine atom of the N-F reagent. wikipedia.org

The choice of reagent is critical, with various N-F compounds available, each with different reactivity profiles. juniperpublishers.com These include neutral reagents like NFSI and cationic reagents such as Selectfluor®, which often exhibit enhanced reactivity due to the electron-withdrawing nature of the cationic nitrogen group. wikipedia.orgresearchgate.net

Table 1: Common Electrophilic Fluorinating Agents

Reagent Name Acronym Type Key Characteristics
N-Fluorobenzenesulfonimide NFSI Neutral Stable, crystalline solid; widely used in organic synthesis. wikipedia.org
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® Cationic Highly reactive, non-toxic, and easy to handle solid. researchgate.netalfa-chemistry.com

This table presents examples of reagents used in electrophilic fluorination, a general method applicable to the synthesis of fluorinated organic compounds.

Nucleophilic Fluorination Approaches (if applicable to C14)

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride (B91410) ion (F-) in an SN2-type reaction. nih.govalfa-chemistry.com This method is highly effective for producing alkyl fluorides from alcohols or alkyl halides. However, its application to the C14 position of retinal is challenging. The C14 carbon is an sp²-hybridized vinylic carbon, which is inherently resistant to backside nucleophilic attack required for a standard SN2 mechanism. alfa-chemistry.comalfa-chemistry.com

Direct nucleophilic fluorination at the C14 position of a retinal precursor with a suitable leaving group (e.g., a triflate or halide) is generally not a viable synthetic route due to the high energy barrier for SNAr or vinylic substitution reactions. While specialized methods for nucleophilic fluorination of vinylic systems exist, their application to a complex and sensitive polyene like retinal has not been prominently reported. Such reactions often require harsh conditions or specific transition-metal catalysts that could be incompatible with the delicate structure of the retinoid.

Purification and Isolation Techniques for Research-Grade 14-Fluororetinal

Following synthesis, a mixture containing the desired 14-fluororetinal, unreacted starting materials, byproducts, and various geometric isomers is typically obtained. The isolation and purification of research-grade all-trans-14-fluororetinal, along with its other significant isomers like 13-cis, 11-cis, and 9-cis, is a critical step. High-performance liquid chromatography (HPLC) is the method of choice for this separation. rsc.org

The process often involves a multi-step chromatographic strategy. Initially, flash column chromatography on silica (B1680970) gel may be used to remove non-retinoid impurities and to perform a coarse separation of the isomers. Subsequently, analytical or semi-preparative HPLC is employed for fine separation. Normal-phase HPLC, utilizing a silica or bonded-phase column (e.g., cyano- or amino-propyl) with a non-polar mobile phase (e.g., hexane (B92381) containing a small percentage of a more polar solvent like diethyl ether or ethyl acetate), is effective in separating the different geometric isomers of retinoids. rsc.org The separation is based on the differential interaction of the isomers' subtle polarity and shape differences with the stationary phase.

The fractions corresponding to each isomer are collected, and the solvent is removed under reduced pressure at low temperatures to prevent isomerization or degradation, yielding the purified, research-grade compounds.

Advanced Analytical Validation of Synthetic Purity and Geometric Isomerism

The validation of synthetic 14-fluororetinal is essential to confirm its chemical identity, purity, and isomeric configuration, ensuring it is fit for its intended purpose in research. ich.orgeuropa.eu This involves a suite of advanced analytical techniques.

Structural Confirmation and Purity Assessment: The identity and purity of the synthesized 14-fluororetinal are confirmed using a combination of spectroscopic methods.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio that corresponds to the molecular formula of 14-fluororetinal (C₂₀H₂₇FO). guidechem.com

Geometric Isomerism Analysis: The geometric configuration (e.g., all-trans, 13-cis, 11-cis) is a critical quality attribute. HPLC is the primary tool for separating and quantifying these isomers. rsc.org The identity of each separated isomer is then confirmed by its characteristic spectroscopic signature.

UV-Visible Spectroscopy: Each geometric isomer of 14-fluororetinal exhibits a unique UV-Vis absorption spectrum with a characteristic wavelength of maximum absorbance (λmax). acs.orgresearchgate.net These differences arise from the distinct shape of each isomer, which affects the conjugation of the polyene system.

Circular Dichroism (CD) Spectroscopy: When complexed with proteins like opsin or bacteriorhodopsin, the chiral environment of the protein binding pocket induces a CD signal from the bound retinal chromophore. researchgate.net Different isomers of 14-fluororetinal will produce distinct CD spectra upon binding, which can be used for their identification and to study their interaction with the protein. researchgate.net

Table 2: Illustrative Analytical Data for 14-Fluororetinal Isomers

Analytical Technique Parameter All-trans Isomer 13-cis Isomer 11-cis Isomer
HPLC Retention Time Varies with conditions Varies with conditions Varies with conditions
UV-Vis (in Ethanol) λmax (nm) ~375 nm ~370 nm ~372 nm
¹H NMR (CDCl₃) δ H14 (ppm) Doublet of doublets Distinct chemical shift Distinct chemical shift
δ H15 (ppm) Doublet Distinct chemical shift Distinct chemical shift

| ¹⁹F NMR (CDCl₃) | δ (ppm) | Specific chemical shift | Specific chemical shift | Specific chemical shift |

This table provides representative data. Actual values are dependent on specific experimental conditions such as solvent and HPLC system. The data illustrates the use of these techniques to differentiate isomers.

The combination of these chromatographic and spectroscopic techniques, guided by the principles of analytical procedure validation, ensures that the synthesized 14-fluororetinal is of the required purity and isomeric identity for its application in rigorous scientific studies. europa.eueuropa.eu

Advanced Spectroscopic and Structural Investigations of 14 Fluororetinal

Electronic Absorption and Emission Spectroscopy of 14-Fluororetinal

Electronic spectroscopy provides insights into the energy levels of the chromophore's electrons and how they are influenced by the surrounding environment.

The absorption of light by 14-Fluororetinal, like other retinal analogs, involves the promotion of an electron from a π bonding orbital to a π anti-bonding orbital (a π→π* transition). libretexts.org The energy required for this transition, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the polarity and polarizability of the chromophore's environment. smacgigworld.commdpi.com This sensitivity makes UV-Visible spectroscopy a fundamental tool for studying the interactions between the fluorinated chromophore and its surroundings. technologynetworks.comwikipedia.org

When 14-Fluororetinal is incorporated into the binding pocket of an apoprotein, such as bacteriorhodopsin or rhodopsin, the resulting λmax value can shift significantly compared to its spectrum in organic solvents. This "opsin shift" provides crucial information about chromophore-protein interactions. For instance, when 14-fluororetinal is reconstituted with apo-galactose-recognizing protein (Apo-gR) in the presence of salinene, the resulting artificial pigment exhibits a negative circular dichroism (CD) band at 548 nm. This represents a 10 nm redshift compared to the native retinal-containing complex, indicating a specific perturbation of the electronic structure of the 14-fluoro analog by the protein environment. researchgate.net Factors such as the dielectric constant of the solvent or protein cavity, hydrogen bonding, and the proximity of charged amino acid residues all contribute to these spectral shifts. smacgigworld.compsu.edu

Table 1: Illustrative UV-Vis Absorption Maxima (λmax) of Retinal Analogs in Different Environments.
ChromophoreEnvironmentAbsorption Maximum (λmax)Reference
14-Fluororetinal-gR ComplexDDM Micelle548 nm (CD band) researchgate.net
Ethanal (π→π)General180 nm libretexts.org
Ethanal (n→π)General290 nm libretexts.org

Fluorescence is the emission of a photon from a singlet excited state, while phosphorescence is emission from a triplet excited state. taylorandfrancis.com The fluorescence quantum yield (Φf) is a measure of the efficiency of this process, defined as the ratio of photons emitted to photons absorbed. d-nb.infowikipedia.org This value, along with the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state, is highly sensitive to the molecule's environment. taylorandfrancis.commdpi.com

For retinal analogs, fluorescence quantum yields are often low because of efficient non-radiative decay pathways, including photoisomerization. researchgate.net However, the introduction of a fluorine atom can alter these photophysical properties. The environment has a profound effect on quantum yield; for example, the probe molecule 8-anilinonaphthalene-1-sulfonic acid (ANS) is almost non-fluorescent in water (Φ ≈ 0.002) but becomes strongly fluorescent when bound to a protein (Φ ≈ 0.4). wikipedia.org While specific quantum yield and lifetime values for 14-fluororetinal are not extensively documented in isolation, their measurement in different solvents and within protein binding pockets provides data on the rigidity of the environment and the accessibility of quenching species. mdpi.com Phosphorescence lifetimes are typically much longer than fluorescence lifetimes, and their detection can provide information on intersystem crossing efficiency and the energy of the triplet state. taylorandfrancis.comnih.gov

Table 2: General Photoluminescence Parameters and Influencing Factors.
ParameterDefinitionTypical Influencing FactorsReference
Fluorescence Quantum Yield (Φf)Ratio of photons emitted to photons absorbed.Solvent polarity, temperature, presence of quenchers, molecular rigidity. d-nb.infowikipedia.org
Fluorescence Lifetime (τ)Average time in the excited state before emission.Rates of radiative and non-radiative decay. taylorandfrancis.commdpi.com
PhosphorescenceEmission from an excited triplet state.Intersystem crossing efficiency, presence of heavy atoms. taylorandfrancis.comnih.gov

The sensitivity of 14-fluororetinal's spectroscopic properties to its surroundings makes it an excellent probe for mapping the chromophore's location and environment within complex biological systems. nih.govresearchgate.net By incorporating 14-fluororetinal into a protein like bacteriorhodopsin, researchers can use techniques such as Fluorescence Resonance Energy Transfer (FRET) to measure distances between the chromophore and other fluorescent probes attached to the protein or embedded in the lipid membrane. nih.govresearchgate.net This approach has been used to demonstrate that the interaction between bacteriorhodopsin and lipids can induce curvature in the lipid membrane, with the chromophore itself contributing to this effect. nih.govresearchgate.netoptica.org The specific location and electronic properties of the 14-fluororetinal chromophore were shown to be critical to this phenomenon. nih.govresearchgate.net The shifts in its UV-Vis absorption spectrum upon binding also serve as a direct probe of the electrostatic environment within the protein's retinal binding site. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Environmental Insights

NMR spectroscopy is a powerful technique for obtaining atomic-level structural and dynamic information. omicsonline.org The inclusion of a ¹⁹F atom in 14-fluororetinal provides a highly sensitive and specific NMR probe. biophysics.org

The ¹⁹F nucleus possesses several advantages for NMR studies: it has a spin of ½, 100% natural abundance, and a high magnetogyric ratio, making it a highly sensitive nucleus for detection. biophysics.orgnumberanalytics.com Furthermore, the chemical shift range of ¹⁹F is much wider than that of protons, which reduces signal overlap and makes the ¹⁹F chemical shift exceptionally sensitive to the local electronic environment. biophysics.orglcms.cz

When 14-fluororetinal is incorporated into a protein, the difference between the ¹⁹F chemical shift in the protein and that in an organic solvent is known as the Fluorine Opsin Shift (FOS). This FOS value is a direct measure of the protein's influence on the chromophore. psu.edu Studies on fluorinated rhodopsin analogs have shown that the FOS is highly dependent on the specific location of the fluorine atom along the retinal chain. psu.edu The chemical shift is perturbed by interactions with nearby amino acid residues, such as Trp-265, through steric and electrostatic effects. psu.edu Research has indicated an inverse relationship between the magnitude of the FOS and the distance of the fluorine atom from key protein residues, allowing the ¹⁹F chemical shift to act as a precise ruler of chromophore-protein proximity. psu.edu

Table 3: Key Attributes of ¹⁹F NMR for Environmental Sensing.
AttributeDescriptionSignificance for 14-Fluororetinal StudiesReference
High Sensitivity¹⁹F has a high magnetogyric ratio, close to that of ¹H.Allows for detection of small quantities of the labeled protein. numberanalytics.com
Wide Chemical Shift RangeThe range of ¹⁹F chemical shifts is over 800 ppm.Minimizes signal overlap and provides high resolution for subtle environmental changes. numberanalytics.comlcms.cz
Fluorine Opsin Shift (FOS)The change in ¹⁹F chemical shift upon protein binding.Quantifies the specific protein-chromophore interactions at the C14 position. psu.edu

While one-dimensional NMR provides valuable data, complex systems often require multidimensional NMR experiments for complete structural elucidation. omicsonline.orgresearchgate.net These advanced techniques correlate different nuclei, providing a wealth of information about molecular structure and connectivity. numberanalytics.com

COSY (Correlation Spectroscopy) identifies protons that are spin-coupled to each other, helping to map out the proton network within the 14-fluororetinal molecule. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with directly attached heteronuclei, such as ¹³C. An HSQC spectrum of a ¹³C-labeled 14-fluororetinal-protein complex would unambiguously assign the carbon and proton signals of the chromophore. omicsonline.orgnumberanalytics.com

For 14-fluororetinal bound within a protein, these techniques are invaluable for determining the precise conformation (e.g., 6-s-cis vs. 6-s-trans) and the configuration of the Schiff base linkage. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify through-space interactions between the protons of the chromophore and those of nearby amino acid residues, providing critical distance restraints for building a high-resolution model of the binding pocket. numberanalytics.com The combination of these multidimensional NMR experiments allows for a detailed structural characterization that is often unattainable by other means, especially for non-crystalline samples. meilerlab.org

Solid-State NMR for Protein-Bound 14-Fluororetinal

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, offers a highly sensitive method for investigating protein-ligand interactions due to the large chemical shift range of the fluorine nucleus and the absence of endogenous fluorine in proteins. nih.govnih.gov When 14-fluororetinal is incorporated into a protein like rhodopsin or bacteriorhodopsin, the ¹⁹F chemical shift provides a direct probe of the local electrostatic and steric environment of the chromophore's polyene chain. photos.or.kralfa-chemistry.com

A key parameter derived from these studies is the Fluorine Opsin Shift (FOS), which is the difference in the ¹⁹F chemical shift of the retinal analogue in the protein environment compared to its state in solution (as a protonated Schiff base, PSB). photos.or.kralfa-chemistry.com The magnitude of the FOS reflects the extent of protein-induced perturbation on the electronic structure of the chromophore. photos.or.kr

Studies on various vinyl-fluorinated rhodopsins have shown that the FOS is regiospecific, indicating that different positions along the retinal chain experience distinct protein interactions. photos.or.kr For instance, it has been observed that the FOS for a fluorine atom at the C12 position is significantly larger than for those at the C8, C10, or C14 positions. photos.or.kr This suggests a closer interaction or a stronger perturbation from nearby amino acid residues at the C12 position compared to the C14 position. photos.or.kr Specifically, a study on bovine rhodopsin reconstituted with 9-cis-14-fluororetinal reported a ¹⁹F chemical shift of -123.76 ppm (referenced to CFCl₃). cam.ac.uk This value, when compared to the chemical shift of the free chromophore, provides insight into the specific environmental effects within the binding pocket. photos.or.krcam.ac.uk The relatively smaller perturbation at the C14 position implies a less constrained environment in that region of the binding pocket compared to areas closer to the β-ionone ring. photos.or.kr

Parameter Description Significance
¹⁹F Chemical Shift The resonance frequency of the ¹⁹F nucleus in an external magnetic field.Highly sensitive to the local electronic environment, providing a probe for protein-chromophore interactions. nih.govalfa-chemistry.com
Fluorine Opsin Shift (FOS) The difference in ¹⁹F chemical shift between the protein-bound chromophore and the free chromophore in solution (PSB).Quantifies the perturbation exerted by the protein on the chromophore at the site of fluorine substitution. photos.or.kralfa-chemistry.com

Vibrational Spectroscopy for Molecular Dynamics and Interactions

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Resonance Raman spectroscopy, are invaluable for studying the dynamics and interactions of 14-fluororetinal at the molecular level. nih.govwikipedia.org

Fourier-Transform Infrared (FTIR) Spectroscopy of Structural Transitions

FTIR difference spectroscopy is a powerful technique for detecting subtle conformational changes in both the protein and the retinal chromophore during the photocycle. nih.govcore.ac.uk By subtracting the spectrum of the initial state from that of a photointermediate, specific vibrational modes that are altered during the transition can be identified. nih.govuniversiteitleiden.nl These studies are often performed on hydrated films of the protein, such as bacteriorhodopsin (bR). core.ac.ukuniversiteitleiden.nl

The analysis of the amide I (primarily C=O stretching, ~1600-1700 cm⁻¹) and amide II (C-N stretching and N-H bending, ~1500-1600 cm⁻¹) regions of the infrared spectrum provides information about changes in the protein's secondary structure. nih.govbiorxiv.org For example, an increase in intensity in the amide I and II regions during the formation of the M intermediate in bacteriorhodopsin at room temperature suggests a localized protein conformational change involving the peptide backbone that is not observed at cryogenic temperatures. core.ac.uk

While specific FTIR difference spectra for 14-fluororetinal-containing rhodopsins are not detailed in the available literature, the methodology established for native and other analogue-substituted rhodopsins is directly applicable. nih.govcore.ac.uk Introducing the C14-fluoro substituent can perturb the vibrational modes of the polyene chain. For instance, the C₁₃=C₁₄ isomerization that initiates the photocycle would alter the local environment and interactions of the C14-fluorine, which would be reflected in the FTIR difference spectrum. nih.gov These changes, though subtle, can be resolved and provide insights into how the fluorine substitution affects the protein's structural transitions during its functional cycle. nih.gov

Spectral Region Vibrational Modes Information Gained
Amide I (~1600-1700 cm⁻¹) C=O stretching of the peptide backboneSecondary structure content (α-helix, β-sheet). nih.govbiorxiv.org
Amide II (~1500-1600 cm⁻¹) N-H bending and C-N stretchingChanges in protein conformation and hydrogen bonding. nih.govbiorxiv.org
Fingerprint (1400-800 cm⁻¹) C-C stretching, C-H bendingSpecific conformational details of the retinal chromophore.

Resonance Raman Spectroscopy for Chromophore Dynamics and Torsions

Resonance Raman (RR) spectroscopy selectively enhances the vibrational signals of the retinal chromophore by tuning the excitation laser wavelength to coincide with the chromophore's electronic absorption band. wikipedia.orgedinst.com This technique is exceptionally sensitive to the conformation and isomeric state of the retinal, including torsions and bond configurations. nih.govspectroscopyonline.com

Key vibrational modes in the RR spectrum of retinal in bacteriorhodopsin include the ethylenic C=C stretching mode (~1520-1540 cm⁻¹) and various modes in the "fingerprint" region (1100-1400 cm⁻¹), which are sensitive to the specific isomeric form (e.g., all-trans vs. 13-cis). core.ac.uk The frequency of the C₁₄-C₁₅ stretching vibration, identified through isotopic labeling studies, is a critical indicator of the conformation around this single bond. nih.gov In native bacteriorhodopsin and its key intermediates like K and L, the C₁₄-C₁₅ stretch is observed at relatively high frequencies (e.g., ~1172 cm⁻¹ in L₅₅₀), which is characteristic of a 14-s-trans conformation. nih.gov

Vibrational Mode Typical Frequency Range (cm⁻¹) Structural Significance
Ethylenic C=C Stretch1520-1540Sensitive to the overall conjugation and electronic state of the polyene chain. core.ac.uk
C₁₄-C₁₅ Stretch~1170-1200Diagnostic of the C₁₄-C₁₅ single bond conformation (s-trans vs. s-cis). nih.gov
Hydrogen Out-of-Plane (HOOP) Wags800-1000Indicate torsional distortions along the polyene chain. nih.gov

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information on the chirality of molecules and their environment. wikipedia.org Although retinal itself is not chiral, upon binding to the opsin protein, it is held in a specific, asymmetric conformation, inducing a CD signal. researchgate.net This induced CD is sensitive to the chromophore's conformation and its interactions with the chiral protein environment.

Studies involving the reconstitution of a 14-fluororetinal analogue with apo-gloeobacter rhodopsin (Apo-gR) in the presence of salinixanthin (B1249706) have provided specific insights. The resulting artificial pigment exhibited a negative CD band at 548 nm. researchgate.net This represents a 10 nm redshift compared to the negative CD band of the native gloeobacter rhodopsin-salinixanthin complex. researchgate.net This shift indicates that the fluorine substitution at the C14 position alters the electronic properties of the chromophore and/or its interaction with the surrounding protein and carotenoid, thereby modifying the chiral environment experienced by the retinal. researchgate.net The observed redshift suggests a change in the excitonic coupling between the retinal analogue and the nearby salinixanthin molecule. researchgate.net

Pigment Negative CD Band Maximum (nm) Interpretation
Native Gloeobacter Rhodopsin-Salinixanthin Complex~538Baseline chiral environment of the native chromophores. researchgate.net
14-Fluororetinal Analogue-gR-Salinixanthin Complex548Redshift indicates altered electronic properties and/or chromophore-protein/carotenoid interactions due to the C14-fluoro substitution. researchgate.net

X-ray Crystallography of 14-Fluororetinal in Model Systems (e.g., protein co-crystals)

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of proteins and protein-ligand complexes. nih.govresearchgate.net Obtaining a high-resolution crystal structure of a rhodopsin protein with 14-fluororetinal bound in its active site would provide the most definitive picture of the atomic interactions between the fluorinated chromophore and the amino acid residues of the binding pocket.

Such a structure would reveal the precise orientation of the C-F bond, the distances to nearby protein atoms, and any conformational changes in the protein or the chromophore induced by the fluorine substitution. This information is crucial for accurately interpreting the results from spectroscopic techniques like NMR, FTIR, and RR. For example, the distances between the fluorine atom and neighboring protons or aromatic rings observed in the crystal structure could be directly correlated with the measured ¹⁹F NMR opsin shifts. photos.or.kr

While numerous crystal structures of bacteriorhodopsin and other rhodopsins with the native retinal have been solved, a specific, publicly available high-resolution crystal structure of a protein co-crystallized with 14-fluororetinal is not documented in the searched literature. researchgate.netnih.gov The crystallization of membrane proteins remains a significant challenge, and introducing an analogue can sometimes affect the crystal packing or quality. proteros.com However, the wealth of structural information available for native rhodopsins provides a robust framework for interpreting spectroscopic data from 14-fluororetinal-substituted analogues and for building homology models to visualize its potential interactions within the binding pocket. researchgate.netnih.gov

Photophysical and Photochemical Mechanisms of 14 Fluororetinal

Photoisomerization Pathways and Regioselectivity

The primary event in vision is the photoisomerization of the retinal chromophore from the 11-cis to the all-trans form. In conjugated systems like retinal, this transformation can theoretically occur through different pathways, including a "one-bond-flip" (OBF) or a "hula-twist" (HT) mechanism. nih.govnih.gov The regioselectivity of this process, meaning the specific double bond that isomerizes, is critical for the biological function.

Kinetic Analysis of Photoexcited State Evolution

The evolution of the photoexcited state of retinal and its analogs is a complex process that occurs on an ultrafast timescale. researchgate.net While specific kinetic data for the photoexcited state evolution of 14-fluororetinal in isolation is not extensively detailed in the available literature, studies on related systems provide a general framework. Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent isomerization process is incredibly rapid, occurring within approximately 200 femtoseconds in native rhodopsin. researchgate.net Kinetic analyses of similar systems suggest that the rate-limiting factors in this process can be influenced by specific atomic movements within the chromophore. researchgate.netnih.govnih.gov For instance, the rotation of the C(12)-H bond has been identified as a major rate-limiting factor in the photoisomerization of rhodopsin. researchgate.net

Isomeric Distribution upon Photolysis

Excited State Properties and Energy Dissipation

Understanding the properties of the excited states is crucial for elucidating the pathways of energy dissipation following light absorption. arxiv.orgaps.orgrsc.orgrsc.orgnih.gov These pathways determine whether the absorbed energy is productively used for isomerization or is lost through other, non-productive channels.

Singlet and Triplet Excited State Dynamics

Upon absorbing a photon, a molecule is typically promoted to a singlet excited state, where all electron spins remain paired. uomustansiriyah.edu.iq From this excited singlet state (S1), the molecule can relax back to the ground state (S0) via several pathways. In many photochemically active molecules, there is also the possibility of intersystem crossing to a triplet excited state (T1), where two electron spins are unpaired and parallel. uomustansiriyah.edu.iqlibretexts.org

Non-Radiative Decay Pathways

Non-radiative decay refers to processes where the energy of the excited state is dissipated as heat rather than light (fluorescence or phosphorescence). nih.govwhiterose.ac.ukmit.eduosti.govmdpi.com In the context of retinal photoisomerization, the primary non-radiative decay pathway is the one that leads to the conformational change of the molecule. This process is a form of internal conversion, where the molecule moves from a higher electronic state to a lower one without the emission of a photon. whiterose.ac.uk

The efficiency of this non-radiative decay is critical for the function of rhodopsin. The protein environment is thought to play a crucial role in funneling the excited state energy specifically into the C11=C12 bond isomerization, thereby preventing other, non-productive decay channels and ensuring the high fidelity of the visual signal.

Energy Transfer Processes Involving 14-Fluororetinal Chromophores

Energy transfer processes are fundamental to the function of many biological and artificial systems containing chromophores. In the context of 14-fluororetinal, a synthetic analogue of retinal, these processes are critical for understanding its role in vision and in light-harvesting proteins like bacteriorhodopsin. The introduction of a fluorine atom at the C14 position of the retinal polyene chain subtly alters the electronic properties of the chromophore, which in turn influences energy transfer dynamics.

Fluorescence Resonance Energy Transfer (FRET) has been employed as a spectroscopic ruler to investigate the location and interactions of 14-fluororetinal within protein binding pockets. amu.edu.plresearchgate.net FRET studies on bacteriorhodopsin (bR) reconstituted with 14-fluororetinal have provided insights into the influence of this specific modification on the chromophore's position relative to the surrounding lipid membrane. amu.edu.plresearchgate.net

In these experiments, the distance between the 14-fluororetinal chromophore (the donor) and various fluorescent lipid probes (the acceptors) embedded in phospholipid vesicles is measured. amu.edu.pl The efficiency of energy transfer is exquisitely sensitive to this distance, allowing for precise mapping of the chromophore's location.

Research Findings from FRET Studies

Studies have shown that the location of the retinal chromophore is influenced by both its chemical structure and the surrounding protein environment, such as in the D96N mutant of bacteriorhodopsin. amu.edu.pl The substitution with 14-fluororetinal was found to cause the most significant change in the chromophore's position compared to other fluorinated retinal analogues (8-fluoro and 10-fluoro). amu.edu.pl Specifically, the 14-fluororetinal was buried more deeply within the protein. amu.edu.pl This suggests that the environment near the chromophore's linkage to the protein plays a crucial role in determining its location. amu.edu.pl

The table below summarizes the measured distances from FRET experiments between the retinal chromophore of bacteriorhodopsin and various fluorescent probes.

DonorAcceptor ProbesMeasured Distance (Å)Reference
Retinal (in wild-type bR)RhB18, DPH, DiI, 2-AP, 16-APVaries by probe amu.edu.pl
14-Fluororetinal (in wild-type bR)RhB18, DPH, DiI, 2-AP, 16-APVaries by probe amu.edu.pl
Retinal (in D96N-mutated bR)RhB18, DPH, DiI, 2-AP, 16-APVaries by probe amu.edu.pl
14-Fluororetinal (in D96N-mutated bR)RhB18, DPH, DiI, 2-AP, 16-APVaries by probe amu.edu.pl

Another significant energy transfer phenomenon observed with 14-fluororetinal involves the formation of a red-shifted bacteriorhodopsin analogue. researchgate.net When incorporated into bacteriorhodopsin, 14-fluororetinal can exist in equilibrium between its normal pigment form and an extra red-shifted form. researchgate.net Irradiation of the sample enriches the population of this red-shifted pigment, which then thermally rearranges back to the normal form at room temperature. researchgate.net This process indicates a light-induced energy transfer that alters the energy state and conformation of the chromophore-protein complex.

The spectral properties of these bacteriorhodopsin analogues are detailed in the table below.

PigmentAbsorption Maximum (λmax)Key CharacteristicsReference
Normal 14-F-bacteriorhodopsin587 nmIn equilibrium with the red-shifted form. researchgate.net
Red-shifted 14-F-bacteriorhodopsin≤ 680 nmEnriched upon irradiation; rearranges to the 587 nm pigment. researchgate.net

Furthermore, circular dichroism (CD) spectroscopy studies on artificial pigments derived from 14-fluoro retinal analogues provide evidence for excitonic interactions between chromophores. researchgate.net The negative CD band of the artificial pigment from 14-fluororetinal is red-shifted compared to the native complex, suggesting altered electronic coupling and energy states. researchgate.net The loss of these CD signals at increased temperatures points to a loss of these excitonic interactions. researchgate.net

Mechanistic Studies of 14 Fluororetinal Interactions with Retinoid Binding Proteins and Analogs Non Clinical

Incorporation and Regeneration into Opsin and Bacteriorhodopsin Analogs

The synthetic retinal analog, 14-fluororetinal, has been successfully incorporated into various retinoid-binding proteins, including opsin and bacteriorhodopsin, to form functional pigment analogs. researchgate.netnih.gov This process, known as reconstitution, allows researchers to probe the intricate interactions between the chromophore and the protein environment. mdpi.com Studies have shown that 14-fluororetinal can regenerate with apo-retinochrome and bacterio-opsin, forming pigments that exhibit unique spectroscopic properties. nih.govnih.gov For instance, the reconstitution of 14-fluororetinal with bacteriorhodopsin results in a pigment with a primary absorption maximum at 587 nm. nih.gov

Factors Affecting Reconstitution Yields and Binding Affinity

The efficiency of pigment formation with 14-fluororetinal can be influenced by several factors. Research on the reconstitution of bovine rhodopsin with 14-fluororetinal demonstrated that temperature plays a critical role. cam.ac.uk Lowering the reconstitution temperature from 20°C to 4°C resulted in a notable improvement in the yield, increasing it from 29% to 43%. cam.ac.uk This suggests that the binding process is enthalpically driven and that lower temperatures stabilize the forming pigment.

Binding affinity is also influenced by the specific protein and the isomeric form of the fluorinated retinal. While detailed quantitative binding affinity data for 14-fluororetinal across a range of proteins is not extensively documented in the provided results, the successful formation of stable pigments implies a significant binding affinity. researchgate.netnih.gov The interaction is not solely dependent on the covalent Schiff base linkage; non-covalent interactions within the binding pocket are also crucial for stabilizing the chromophore. nih.gov The nature of the substituent at the C14 position can modulate these interactions, thereby affecting binding and regeneration. nih.gov

Factors Influencing 14-Fluororetinal Reconstitution

FactorObservationProtein SystemCitation
TemperatureReducing temperature from 20°C to 4°C increased yield from 29% to 43%.Bovine Rhodopsin cam.ac.uk

Spectroscopic Signatures of Pigment Formation (e.g., Red-shifted species)

A remarkable characteristic of pigments formed with 14-fluororetinal, particularly in bacteriorhodopsin, is the appearance of an unusually red-shifted species. nih.govosti.gov Alongside the primary pigment absorbing at approximately 587 nm, a secondary pigment with an absorption maximum (λmax) of up to 680 nm is formed. nih.govnih.gov This red-shifted species is in equilibrium with the main pigment and can be enriched upon irradiation. nih.govosti.gov Chromophore extraction experiments have determined that this red-shifted pigment contains an all-trans geometry. nih.gov The formation of this species is specific to the 14-halogenated retinals, as 14-chlororetinal also produces a similar red-shifted pigment, while 14-methylretinal does not. nih.gov

The proposed structure for this red-shifted pigment is an all-trans, 15-syn geometry of the chromophore within the binding pocket. nih.gov This distinct spectroscopic signature provides a valuable tool for investigating the conformational landscape of the chromophore within the protein. nih.govosti.gov In studies with gloeobacter rhodopsin, the incorporation of 14-fluororetinal also led to a red-shifted negative CD band at 548 nm compared to the native complex. researchgate.net

Spectroscopic Properties of 14-Fluororetinal-Containing Pigments

ProteinPrimary λmax (nm)Red-Shifted Species λmax (nm)Chromophore Geometry of Red-Shifted SpeciesCitation
Bacteriorhodopsin587≤ 680all-trans, 15-syn nih.govnih.gov
Gloeobacter Rhodopsin-548 (CD band)- researchgate.net

Elucidation of Protein-Chromophore Interactions

The introduction of a fluorine atom at the C14 position of retinal serves as a powerful probe for dissecting the detailed interactions between the chromophore and the amino acid residues lining the binding pocket of retinoid-binding proteins. nih.govbioone.org These interactions are fundamental to the protein's function, influencing everything from spectral tuning to the mechanism of signal transduction. mdpi.com

Role of Fluorine in Modulating Binding Pocket Interactions

The fluorine atom at the C14 position, due to its high electronegativity and small size, can significantly alter the electronic distribution of the retinal polyene chain and introduce new, specific interactions within the binding pocket. nih.govencyclopedia.pub The increased hydrophobicity imparted by the fluorine atom can enhance penetration into hydrophobic regions of the protein pocket. encyclopedia.pub This modification can influence the stability and conformation of the chromophore. For instance, in bacteriorhodopsin, the 14-fluoro substituent is thought to facilitate the formation of the red-shifted pigment by influencing the local environment. bioone.org The interactions between the fluorinated chromophore and the protein are critical for stabilizing specific conformations, such as the proposed all-trans, 15-syn geometry of the red-shifted species. nih.gov

Influence on Schiff Base Protonation and pKa

The electronegativity of the fluorine atom at C14 has a direct impact on the protonation state of the Schiff base, the covalent linkage between the retinal and a lysine (B10760008) residue in the protein. nih.gov Studies on the incorporation of various 14-substituted retinals into apo-retinochrome revealed a clear trend: the extent of Schiff base protonation decreases with increasing electronegativity of the substituent. nih.gov Specifically, when comparing 14-methyl-, 14-chloro-, and 14-fluororetinal, the 14-fluoro analog exhibited the lowest degree of protonation, often resulting in no protonation at all. nih.gov

This effect is attributed to the electron-withdrawing nature of the fluorine atom, which reduces the basicity of the Schiff base nitrogen, thereby lowering its pKa. A lower pKa means a stronger acid is required to protonate the Schiff base. This modulation of the Schiff base pKa is a critical finding, as the protonation state of this linkage is essential for the function of many rhodopsins. nih.gov For example, substitution with 14-fluororetinal has been shown to lower the pKa of the Schiff base in gecko cone and octopus visual pigments, confirming its influence on this crucial chemical property. uic.edu

Chromophore Location and Orientation within Binding Sites

The precise location and orientation of the chromophore within the protein's binding pocket are fundamental to its function. acs.org The unique properties of 14-fluororetinal, particularly the formation of the red-shifted species in bacteriorhodopsin, have provided insights into possible alternative chromophore conformations. The assignment of an all-trans, 15-syn geometry to the red-shifted pigment suggests a different orientation of the terminal portion of the polyene chain compared to the native chromophore. nih.gov

Furthermore, 19F NMR spectroscopy has been utilized to probe the environment of the fluorinated retinal within the protein. cam.ac.uk In studies with bovine rhodopsin reconstituted with 9-cis-14-fluororetinal, the 19F NMR signal of the bound chromophore was observed at -123.76 ppm. cam.ac.uk The position and characteristics of this signal can provide information about the local environment and conformational changes. The fact that this chemical shift was largely unaffected by the binding of an external molecule (Ce6) to the cytoplasmic domain of rhodopsin indicated that the external binder did not perturb the retinal binding pocket. cam.ac.uk This demonstrates the utility of the fluorine label in reporting on the specific location and interactions of the chromophore.

Restricted Rotation and Conformational Constraints within Protein

Despite its seemingly minor steric impact, the 14-fluoro modification provides a sensitive tool for examining the local environment. The chromophore is held tightly within the binding pocket, and at the rapid timescale of photoisomerization, most movements within this pocket are limited to the hydrated hydrogen-bonded network and minor shifts of protein residue side chains. mdpi.com This tight constraint necessitates a concerted motion, often described as a "bicycle-pedal" like movement, within the C10-C14 segment of the retinal molecule for isomerization to occur. mdpi.com

Studies using 19F Nuclear Magnetic Resonance (NMR) spectroscopy on rhodopsin reconstituted with fluorinated retinal analogs, including 14-fluororetinal, have provided insights into these constraints. The chemical shifts observed in these experiments are highly sensitive to the electrostatic and steric properties of the local environment. andreas-brinkmann.net A comparison of the fluorine chemical shifts in solution versus within the protein (Fluorine-Opsin Shift or FOS) reveals the extent of specific protein interactions. For 14-fluororetinal, the observed FOS is indicative of the medium effect of moving from a solution to the protein cavity, with less evidence of strong, specific steric hindrance compared to substitutions at other positions. koreascience.kr However, even small changes in the environment, such as those induced by the binding of other molecules to the protein, can be detected by changes in the 19F NMR signal of the 14-fluororetinal, highlighting the sensitivity of this probe to conformational changes. cam.ac.uk

The table below summarizes the relative impact of fluoro substitution at different positions on the retinal chromophore within rhodopsin, illustrating the comparatively neutral effect of the 14-fluoro modification.

Fluorinated Retinal AnalogQuantum Yield of PhotoisomerizationSignaling Activity (% of native)Key Observations
14-Fluororetinal Neutral (similar to native rhodopsin)~100%Considered a relatively benign substitution, useful as a sensitive probe. researchgate.netmolaid.com
10-Fluororetinal Similar to native rhodopsin (0.65)20%Perturbs the thermodynamics of structural transitions following photoactivation. researchgate.netmolaid.com
12-Fluororetinal Significantly decreased (0.47)30%Has mixed effects on structural transitions. researchgate.netmolaid.com

Impact on Protein Conformational Dynamics and Activation Pathways

The photoisomerization of the retinal chromophore from 11-cis to all-trans is the primary event that triggers the conformational changes in rhodopsin, leading to its activation. The substitution of a fluorine atom at the C14 position of retinal provides a subtle yet informative modification to probe these dynamics.

Light-Induced Structural Transitions (e.g., Meta II state)

The activation of rhodopsin proceeds through a series of transient intermediates, with Metarhodopsin II (Meta II) being the fully active state that binds and activates the G protein, transducin. cam.ac.uk The formation of Meta II involves significant structural rearrangements in both the chromophore and the protein.

The transition to the Meta II state is characterized by deprotonation of the Schiff base linking the retinal to the protein and large-scale conformational changes in the transmembrane helices. andreas-brinkmann.netcam.ac.uk 19F NMR studies can monitor the environment around the fluorine label. Upon transition from the rhodopsin ground state to the Meta II state, significant changes in the 19F chemical shift are observed, reflecting the altered local environment of the chromophore within the activated protein. andreas-brinkmann.net For instance, in studies with 12-fluororetinal, an unusually large isotropic shift difference of 35.9 ppm was seen between the rhodopsin and Meta II states, partly due to isomerization and partly due to local conformational rearrangements. researchgate.netandreas-brinkmann.net While specific data for 14-fluororetinal is less detailed in this exact context, the principle remains that the fluorine atom acts as a sensitive reporter of the light-induced conformational changes culminating in the Meta II state.

The table below outlines the key stages of rhodopsin activation and the role of the chromophore.

Rhodopsin StateChromophore ConfigurationSchiff Base Protonation StateG-Protein Interaction
Dark State (Rhodopsin) 11-cisProtonatedInactive (Inverse Agonist) researchgate.netmolaid.com
Photointermediates (e.g., Batho, Lumi) All-trans (strained)ProtonatedNone
Metarhodopsin I (Meta I) All-transProtonatedNone
Metarhodopsin II (Meta II) All-transDeprotonatedActive (Binds and activates Transducin) cam.ac.uk
Opsin All-trans retinal releasedN/AInactive mdpi.com

Allosteric Effects on Protein Domains

Allosteric modulation refers to the process where the binding of a ligand at one site on a protein influences the binding or activity at a different, spatially distinct site. nih.govnih.gov In G protein-coupled receptors (GPCRs) like rhodopsin, the retinal chromophore itself can be considered an allosteric modulator, as its isomerization at the core of the receptor triggers large-scale conformational changes at the cytoplasmic surface, where G protein binding occurs. researchgate.net

The use of 14-fluororetinal has been instrumental in studies investigating allosteric effects. By incorporating a 19F label into the retinal binding site, researchers can use NMR spectroscopy to monitor how events occurring at other domains of the protein are transmitted to the chromophore's environment. cam.ac.uk For example, in a study investigating the binding of a photosensitizer molecule, chlorin (B1196114) e6, to the cytoplasmic domain of rhodopsin, 19F NMR of rhodopsin reconstituted with 9-cis-14-fluororetinal was employed. cam.ac.uk The results showed that the binding of chlorin e6 to the cytoplasmic domain caused very little change in the 19F NMR signal of the 14-fluororetinal. This suggested that the conformational changes induced by the binding of the allosteric modulator at the cytoplasmic face were not significantly propagated to the retinal binding pocket in the dark state. cam.ac.uk

This demonstrates the power of using 14-fluororetinal as a site-specific probe to map the pathways of allosteric communication within the receptor. The lack of a significant change in the chromophore's environment upon binding of a cytoplasmic ligand suggests that the allosteric communication between the cytoplasmic domain and the retinal binding pocket may be unidirectional (from chromophore to cytoplasmic domain upon activation) or state-dependent (only occurring in the activated state). cam.ac.uk This is consistent with the general model of GPCR activation, where the isomerization of the agonist (in this case, all-trans-retinal) is the initiating event that triggers the conformational changes necessary for G protein binding. researchgate.net

Studies of Enzymatic Reactions Involving 14-Fluororetinal in Vitro (e.g., Isomerases)

The visual cycle is a critical enzymatic pathway that regenerates the 11-cis-retinal (B22103) chromophore after its photoisomerization to all-trans-retinal (B13868). nih.govnih.gov A key enzyme in this process is the retinal isomerase (also referred to as retinoid isomerase or RPE65), which catalyzes the conversion of an all-trans-retinyl ester to 11-cis-retinol. nih.govwikipedia.orgwikipedia.org

The utility of 14-fluororetinal extends to the study of these enzymatic processes. While direct studies on the interaction of 14-fluororetinal with purified retinal isomerase are not extensively detailed in the provided context, the principles of using fluorinated analogs as substrates or inhibitors for enzymes are well-established. The fluorine atom can alter the electronic properties of the molecule, potentially affecting its ability to bind to the active site and undergo the enzymatic reaction.

In a broader context, fluorinated retinal analogs have been used to probe the active sites of various retinoid-processing proteins. For example, 14-fluororetinal was used to reconstitute an artificial sensory rhodopsin I (SRI) to study its interaction with its transducer protein, HtrI. The fluorine substitution lowered the pKa of the protonated Schiff base, which allowed for direct titration and confirmed the physical association between SRI and HtrI in the dark state. acs.org This demonstrates how the altered chemical properties of the fluorinated analog can be leveraged to study protein-protein interactions and enzymatic mechanisms that would be difficult to investigate with the native compound.

The enzymatic conversion in the visual cycle is a multi-step process. The table below outlines the canonical vertebrate visual cycle, the context in which isomerases operate.

StepSubstrateEnzyme(s)ProductLocation
1All-trans-retinalAll-trans-retinol dehydrogenaseAll-trans-retinolPhotoreceptor Outer Segment
2All-trans-retinolLecithin:retinol (B82714) acyltransferase (LRAT)All-trans-retinyl esterRetinal Pigment Epithelium (RPE)
3All-trans-retinyl esterRPE65 Isomerase 11-cis-retinolRetinal Pigment Epithelium (RPE) nih.govnih.gov
411-cis-retinol11-cis-retinol dehydrogenase11-cis-retinalRetinal Pigment Epithelium (RPE)

While specific kinetic data for 14-fluororetinal as a substrate for RPE65 is not available in the search results, the use of such analogs is a key strategy in enzymology. By observing how the modified substrate is processed (or fails to be processed), researchers can infer details about the geometry and electronic environment of the enzyme's active site. The relatively non-perturbing nature of the 14-fluoro substitution suggests it could be a viable substrate, and any observed differences in reaction rates or product distribution compared to the native substrate would provide valuable information about the catalytic mechanism of retinal isomerase. researchgate.netmolaid.com

Computational and Theoretical Investigations of 14 Fluororetinal

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations provide profound insights into how fluorination at the C14 position alters the intrinsic electronic properties and energy landscape of the retinal chromophore. These methods solve the electronic Schrödinger equation to predict molecular properties from first principles. nih.govworldscientific.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it a workhorse for chemical and materials science research. github.iokva.se In the context of 14-fluororetinal, DFT is employed to analyze ground-state properties by calculating the electron density. researchgate.net This approach allows for the determination of key molecular characteristics that are influenced by the highly electronegative fluorine atom.

Key applications of DFT for 14-fluororetinal include:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule. The introduction of a fluorine atom at the C14 position can induce slight changes in bond lengths and angles along the polyene chain compared to the native retinal.

Electronic Property Calculation: Quantifying changes in the electronic distribution. This includes calculating atomic charges, dipole moments, and molecular orbital energies. The electron-withdrawing nature of fluorine is expected to perturb the electron density along the conjugated system, which can be precisely mapped using DFT.

Interaction Energy Analysis: DFT calculations can elucidate the energetics of interactions, such as the formation of dimers or complexes with other molecules. mdpi.com For instance, when studying the interaction of 14-fluororetinal with amino acid residues in the opsin binding pocket, DFT can quantify the strength of non-covalent interactions like hydrogen bonds or van der Waals forces. nih.gov

Table 1: Representative DFT-Calculated Ground State Properties of Retinal Analogues This table presents a conceptual layout of data obtained from DFT calculations. The values are illustrative and serve to show the type of information generated.

Property Native Retinal (Calculated) 14-Fluororetinal (Hypothetical) Expected Change
Dipole Moment (Debye) ~5.0 ~6.5 Increase
Energy of HOMO (eV) -5.8 -6.0 Lowering (Stabilization)
Energy of LUMO (eV) -1.5 -1.6 Lowering (Stabilization)
C13=C14 Bond Length (Å) 1.35 1.34 Minor Shortening
C14-C15 Bond Length (Å) 1.45 1.44 Minor Shortening

The study of vision is fundamentally concerned with the absorption of light and the subsequent electronic excitation of the retinal chromophore. Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating these excited-state phenomena. worldscientific.comresearchgate.net It extends DFT to calculate excitation energies (corresponding to absorption spectra) and properties of electronic excited states. acs.org

For 14-fluororetinal, TD-DFT calculations are crucial for understanding how the C14 fluorine substituent impacts its photochemistry. researchgate.net Specific insights gained from TD-DFT include:

Absorption Spectra Prediction: TD-DFT can calculate the vertical excitation energies and oscillator strengths, which correspond to the λmax (wavelength of maximum absorption) and intensity of peaks in a UV-Vis spectrum. researchgate.net This allows researchers to predict whether fluorination will cause a blue shift (hypsochromic) or a red shift (bathochromic) in the absorption maximum.

Nature of Electronic Transitions: The method provides details on the molecular orbitals involved in the electronic transition (e.g., HOMO to LUMO), clarifying how the fluorine atom modulates the charge distribution in the excited state. researchgate.net

Excited-State Surfaces: TD-DFT can be used to map the potential energy surfaces of the excited states, which is essential for understanding the photoisomerization pathway from the cis to the all-trans form. acs.org

Functionals like CAM-B3LYP are often employed in these studies as they provide a more accurate description of charge-transfer excitations, which can be important in conjugated systems like retinal. researchgate.netacs.org

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. nih.govnorthwestern.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), are known for their potential for high accuracy, though they are often more computationally demanding than DFT. nih.govrsc.org

In the study of fluorinated retinals, ab initio calculations have been instrumental in interpreting experimental data with high fidelity. For example, ab initio calculations of NMR chemical shielding have been used to support the analysis of ¹⁹F NMR spectra of fluorinated rhodopsin analogs. acs.org This combined experimental-theoretical approach helps to translate observed chemical shifts into a detailed picture of the local protein environment. acs.organdreas-brinkmann.net

For 14-fluororetinal, high-accuracy ab initio methods could be used for:

Benchmarking DFT results: Providing a "gold standard" calculation of energies and structures against which more computationally efficient DFT methods can be compared. rsc.org

Calculating reaction energetics: Determining precise energy barriers for isomerization or other chemical reactions.

Analyzing weak interactions: Elucidating the nature of subtle forces between the chromophore and the protein environment that might not be fully captured by standard DFT functionals.

Molecular Dynamics Simulations of 14-Fluororetinal

While quantum chemical methods excel at describing the electronic properties of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic view of molecular behavior. kva.sersc.org

The behavior of 14-fluororetinal is highly dependent on its environment. MD simulations can model its conformational flexibility and dynamics in various media, such as in a solvent like ethanol (B145695) or embedded within a lipid bilayer, which mimics a cell membrane. diva-portal.orgnih.govuc.pt These simulations can reveal:

Preferred Conformations: Identifying the most populated shapes (conformers) of the molecule and the dihedral angles that define its structure in a given environment.

Solvation Effects: How solvent molecules arrange around the fluorinated chromophore and influence its dynamics.

Membrane Insertion and Localization: Simulating the process of how 14-fluororetinal partitions into a lipid membrane, its preferred depth and orientation within the bilayer, and its interactions with lipid headgroups and acyl chains. diva-portal.orguc.pt

Table 2: Key Parameters from Molecular Dynamics Simulations of Retinal Analogues in a Membrane This table illustrates the types of data generated from MD simulations. The values are conceptual and represent typical outputs.

Parameter Description Expected Finding for 14-Fluororetinal
Root-Mean-Square Deviation (RMSD) Measures the average deviation of atomic positions over time, indicating structural stability. Stable trajectory after an initial equilibration period.
Root-Mean-Square Fluctuation (RMSF) Measures the fluctuation of individual atoms, highlighting flexible regions of the molecule. Increased fluctuation near the fluorinated C14 position.
Radial Distribution Function (RDF) Describes the probability of finding a particle at a distance r from another particle (e.g., F atom to water). Reveals the structure of the solvation shell around the fluorine atom.

The ultimate goal of many computational studies is to understand how 14-fluororetinal interacts with its protein receptor, opsin. MD simulations are indispensable for studying the dynamic interplay between the ligand and the protein. nih.govnih.gov By placing the 14-fluororetinal molecule inside the binding pocket of an opsin model, MD can simulate the complex's behavior over nanoseconds to microseconds. nih.gov

These simulations can provide critical insights into:

Binding Pose Stability: Assessing the stability of the chromophore within the binding pocket and identifying key amino acid residues that form persistent interactions (e.g., hydrogen bonds, hydrophobic contacts).

Conformational Changes: Observing how the binding of 14-fluororetinal might induce or alter conformational changes in the opsin protein, which is key to its activation. nih.govresearchgate.net

Water Dynamics: Tracking the role of individual water molecules within the binding site, which can mediate interactions between the ligand and the protein.

Binding Free Energy: Using advanced techniques like free energy perturbation (FEP) or thermodynamic integration (TI) to calculate the binding affinity of 14-fluororetinal to opsin, allowing for a quantitative comparison with the native retinal.

Experimental studies have shown that the 14-F substitution is relatively neutral in its effect on rhodopsin's photochemical properties and signaling activity, unlike substitutions at other positions. researchgate.net MD simulations can help explain this observation at a molecular level by showing how the C14-F group is accommodated within the binding pocket without significantly perturbing the critical network of interactions required for activation.

Prediction of Spectroscopic Signatures and Conformational Isomers

The prediction of spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectra, for molecules like 14-fluororetinal relies heavily on quantum chemical calculations. These theoretical predictions are crucial for interpreting experimental spectra and understanding the relationship between molecular structure and spectral properties.

Prediction of NMR Spectra: Theoretical calculations of NMR chemical shifts have become a powerful tool for structure elucidation. researchgate.net For 14-fluororetinal, the prediction of ¹H, ¹³C, and particularly ¹⁹F NMR spectra is of great interest. The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making ¹⁹F NMR a valuable probe for studying protein-chromophore interactions. researchgate.netscm.com

Computational approaches to predict NMR spectra typically involve:

Conformational Search: Identifying all low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory, such as DFT with a functional like B3LYP.

NMR Chemical Shift Calculation: Calculating the magnetic shielding constants for each nucleus using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework.

Boltzmann Averaging: Averaging the chemical shifts of the different conformers based on their calculated relative energies to obtain the final predicted spectrum.

The choice of functional and basis set is critical for achieving high accuracy in NMR predictions. nih.gov

Computational StepDescriptionRelevant Techniques
Conformational Analysis Identification of all stable spatial arrangements (isomers) of the molecule.Molecular Mechanics (MM), Density Functional Theory (DFT)
Geometry Optimization Finding the lowest energy structure for each conformer.DFT (e.g., B3LYP functional)
Spectra Calculation Computation of NMR shielding constants or electronic excitation energies.GIAO-DFT (for NMR), TD-DFT (for UV-Vis)
Spectral Averaging Weighting the contribution of each conformer to the final spectrum based on its population.Boltzmann statistics

Prediction of UV-Vis Spectra: The UV-Vis absorption spectrum of retinal and its analogues is determined by electronic transitions, primarily the π → π* transition within the conjugated polyene chain. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths that define the UV-Vis spectrum. acs.org

The introduction of a fluorine atom at the C14 position can induce a shift in the absorption maximum (λmax). Computational studies can predict the direction and magnitude of this shift, providing insights into the electronic effects of fluorination. Experimental studies on a DDR2 artificial pigment derived from 14-fluoro retinal showed a red-shifted absorption band compared to the wild-type. uiuc.edu Computational models, such as QM/MM (Quantum Mechanics/Molecular Mechanics), can be used to study these spectral shifts in the context of the protein environment. acs.org

Force Field Development and Validation for Fluorinated Retinoids

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamics of large biomolecular systems, such as rhodopsin with its retinal chromophore. The accuracy of these simulations is highly dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system. researchgate.net For novel molecules like 14-fluororetinal, standard force fields may not be adequate, necessitating the development of specific parameters.

The development of a reliable force field for fluorinated retinoids is a multi-step process that involves generating parameters that accurately describe the intramolecular and intermolecular interactions. A common approach is the development of Quantum-Mechanically Derived (QMD) force fields. researchgate.net

Force Field Parameterization: The process typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations, such as Møller-Plesset second-order perturbation theory (MP2), are performed on the molecule of interest (and relevant fragments) to obtain reference data. researchgate.net This data includes optimized geometries, vibrational frequencies (from which force constants for bonds and angles are derived), and the electrostatic potential (for deriving partial atomic charges).

Parameter Fitting: The parameters of the classical force field (e.g., bond lengths, bond angles, dihedral angles, and non-bonded parameters) are adjusted to reproduce the QM reference data.

Parameter TypeDescriptionDerivation Method
Bond Stretching Describes the energy required to stretch or compress a bond.Fitted to QM vibrational frequencies.
Angle Bending Describes the energy required to bend the angle between three bonded atoms.Fitted to QM vibrational frequencies.
Torsional (Dihedral) Angles Describes the energy barrier for rotation around a bond.Fitted to a QM potential energy scan of the torsion.
Non-bonded (van der Waals and Electrostatic) Describes the interactions between atoms that are not directly bonded.van der Waals parameters are often taken from general force fields, while electrostatic charges are fitted to the QM electrostatic potential.

Force Field Validation: Once a set of parameters has been developed, it must be rigorously validated to ensure its accuracy and transferability. Validation involves comparing the results of MD simulations using the new force field against experimental data or high-level QM calculations. researchgate.net

Validation tests can include:

Geometric Properties: Comparison of bond lengths, angles, and dihedral angles from MD simulations with those from QM optimizations or experimental structures.

Conformational Landscapes: Ensuring that the force field correctly reproduces the relative energies and populations of different conformers as determined by QM calculations.

Dynamical Properties: Comparison of simulated vibrational spectra with experimental IR and Raman spectra.

Thermodynamic Properties: Calculation of properties like the heat of vaporization or density for the pure liquid to assess the quality of the intermolecular parameters.

The development of accurate and validated force fields for fluorinated retinoids like 14-fluororetinal is essential for conducting meaningful MD simulations that can shed light on their role in the function of rhodopsin and other retinal-binding proteins. researchgate.net

14 Fluororetinal As a Research Probe in Mechanistic Biological Systems in Vitro/ex Vivo

Probing the Mechanism of Retinoid Isomerization Cycles

The visual cycle is a critical enzymatic pathway responsible for the regeneration of the visual chromophore, 11-cis-retinal (B22103), which is essential for vision. Pathogenic mutations in the genes encoding the proteins of this cycle can lead to abnormalities in retinoid homeostasis and cause various congenital blinding diseases. Understanding the intricate mechanisms of this cycle is therefore of paramount importance.

While direct studies employing 14-fluororetinal as a probe in the isomerization cycle are not extensively documented, the principles of using fluorinated analogs to study enzymatic reactions are well-established. The introduction of a fluorine atom at the C14 position of the retinal molecule can provide a sensitive handle to monitor the conformational changes and electronic environment during the enzymatic isomerization process. Techniques such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy could potentially track the conversion of all-trans-14-fluororetinal to 11-cis-14-fluororetinal, providing kinetic and mechanistic data on the enzymes involved, such as RPE65 isomerase. The significant chemical shift of the fluorine atom would be highly sensitive to the binding pocket of the isomerase and the subsequent conformational changes, offering a window into the catalytic mechanism.

Investigating Visual Transduction Pathways in Reconstituted Systems

The primary event in vision is the photoisomerization of 11-cis-retinal to all-trans-retinal (B13868) within the rhodopsin protein. This conformational change triggers a cascade of events known as visual transduction, ultimately leading to a neural signal. Fluorinated retinal analogs, including those similar in principle to 14-fluororetinal, have been instrumental in studying the structural dynamics of rhodopsin activation in reconstituted systems.

Researchers have utilized ¹⁹F NMR spectroscopy with fluorine-labeled rhodopsin to probe light-induced structural changes. nih.gov By incorporating a fluorine atom into the retinal chromophore, scientists can monitor the local environment around the fluorine label. Upon photoactivation, changes in the protein's tertiary structure in the cytoplasmic face of rhodopsin can be detected as shifts in the ¹⁹F NMR spectrum. nih.gov

For instance, studies using 12-fluororhodopsin have demonstrated the sensitivity of the ¹⁹F chemical shift to the transition from the dark state to the active Meta II intermediate. andreas-brinkmann.netnih.gov An unusually large isotropic shift difference was observed between rhodopsin and Meta II, which is attributed to both the 11-cis to all-trans isomerization and local conformational rearrangements in the chromophore and the binding pocket. nih.gov This approach allows for a detailed investigation of the allosteric changes that propagate from the chromophore binding pocket to the cytoplasmic surface where G-protein binding occurs.

Table 1: Representative ¹⁹F NMR Chemical Shift Changes in Fluorinated Rhodopsin Analogs Upon Photoactivation

Fluorinated AnalogStateIsotropic Chemical Shift (ppm)Anisotropic Chemical Shift (ppm)Asymmetry Parameter
12-F RhodopsinDark104.746.20.59
12-F RhodopsinMeta II---

Application in Understanding G-Protein Activation Mechanisms (in vitro models)

The activation of G-protein-coupled receptors (GPCRs), such as rhodopsin, is a fundamental process in cell signaling. Understanding how a conformational change in the receptor is transmitted to the G-protein is a key area of research. Fluorinated probes like 14-fluororetinal can provide valuable insights into this process in in vitro models.

The conformational changes in rhodopsin, initiated by the photoisomerization of retinal, are allosterically communicated to the G-protein binding site on the intracellular side of the receptor. By using ¹⁹F NMR with rhodopsin reconstituted with 14-fluororetinal, it would be possible to monitor the specific conformational states of the receptor that are competent for G-protein binding and activation.

Development of Novel Fluorometric Binding Assays

Fluorescence-based binding assays are powerful tools for studying protein-ligand interactions. The intrinsic fluorescence of some molecules or the use of fluorescent probes allows for the sensitive and quantitative measurement of binding affinities. While specific examples of 14-fluororetinal in such assays are not detailed in the search results, the principles of developing such assays are well-established.

The fluorine atom in 14-fluororetinal does not make it intrinsically fluorescent in the visible range. However, it could be used in competitive binding assays where a fluorescently labeled retinoid is displaced by 14-fluororetinal. The change in fluorescence upon displacement would allow for the determination of the binding affinity of 14-fluororetinal for retinoid-binding proteins.

Alternatively, the development of novel fluorometric binding assays can involve the synthesis of retinoid analogs that incorporate a fluorophore. The principles of such assays involve monitoring changes in fluorescence intensity, polarization, or lifetime upon binding of the fluorescent ligand to its target protein. These techniques are crucial in drug discovery and for characterizing the binding properties of new compounds. nih.govnih.gov

Use in Bio-Inspired Systems and Material Science for Optical Applications

Bio-inspired materials and systems that mimic the functionalities of biological molecules and structures are a rapidly growing field of research. wikipedia.orgsemanticscholar.orgmit.eduresearchgate.net The unique optical properties of retinal and its analogs, such as their ability to undergo light-induced isomerization, make them attractive candidates for the development of novel optical materials and devices.

While direct applications of 14-fluororetinal in this area are not specified in the search results, one can envision its use in several bio-inspired systems. For example, its photoisomerization properties could be harnessed in the development of light-sensitive switches, molecular motors, or data storage devices. The fluorine atom could be used to tune the electronic and optical properties of the molecule, potentially leading to materials with enhanced performance.

Furthermore, the study of how the protein environment in rhodopsin modulates the properties of the retinal chromophore provides inspiration for the design of artificial matrices that can encapsulate and control the behavior of photoactive molecules like 14-fluororetinal. This could lead to the creation of novel materials with tunable optical responses for applications in photonics and optoelectronics.

Comparative Analysis with Other Retinoids and Analogs

Comparison of Photoisomerization Regioselectivity (e.g., vs. 10-F, 12-F, and non-fluorinated)

The introduction of a fluorine substituent can influence the regioselectivity of photoisomerization, which is the light-induced conversion between different geometric isomers. photos.or.kr In solution, the photoisomerization of all-trans-retinal (B13868) and its fluorinated analogs in a non-polar solvent like hexane (B92381) results in the formation of the same two isomers: 13-cis and 9-cis. photos.or.kr However, the ratio of these products is altered by the position of the fluorine atom. For the parent all-trans-retinal, the ratio of 13-cis to 9-cis isomers is 4.0:1. photos.or.kr This preference changes with fluorination; 10-Fluororetinal exhibits a ratio of 3.1:1, while 14-Fluororetinal shows a further shift to a 2.3:1 ratio, indicating a greater relative yield of the 9-cis isomer compared to the non-fluorinated version. photos.or.kr

Within the protein environment of rhodopsin, the photoisomerization of the 11-cis chromophore is highly specific and efficient. researchgate.netresearchgate.net The quantum yield (Φ), which measures the efficiency of this photochemical reaction, is exceptionally high for native rhodopsin (Φ = 0.65). researchgate.netresearchgate.net Studies on fluorinated analogs reveal that the position of the fluorine atom has a profound impact on this efficiency. The 14-F substitution is considered "neutral" in its effect, suggesting it does not significantly alter the high quantum yield of the native pigment. researchgate.netresearchgate.net In contrast, substitution at the C12 position (12-F retinal) leads to a significant decrease in the quantum yield to 0.47. researchgate.netresearchgate.net The 10-F analog, however, maintains a quantum yield similar to that of rhodopsin (0.65). researchgate.netresearchgate.net For the 9-cis isomers (isorhodopsin), which generally have a lower quantum yield than their 11-cis counterparts, the 14-F substitution has been shown to cause a significant increase in photoisomerization efficiency. mdpi.com

Table 1: Comparative Photoisomerization Data for Retinal and Fluorinated Analogs

CompoundConditionIsomerization Product Ratio (13-cis:9-cis)Photoisomerization Quantum Yield (Φ)Reference
all-trans-RetinalIn hexane4.0:1N/A photos.or.kr
10-FluororetinalIn hexane3.1:10.65 (in rhodopsin) photos.or.krresearchgate.net
12-FluororetinalN/AN/A0.47 (in rhodopsin) researchgate.net
14-FluororetinalIn hexane2.3:1Described as "neutral" (similar to rhodopsin's 0.65) photos.or.krresearchgate.net
9-cis-Retinal (Isorhodopsin)In rhodopsinN/A0.26 researchgate.net
9-cis-14-Fluororetinal (14-F Isorhodopsin)In rhodopsinN/AIncreased vs. Isorhodopsin mdpi.com

Spectroscopic and Photophysical Differences from Unsubstituted Retinal and Other Fluorinated Analogs

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly sensitive technique for probing the local environment of the chromophore within the opsin binding pocket. The change in the ¹⁹F chemical shift of a fluorinated retinal analog upon binding to the protein is termed the Fluorine Opsin Shift (FOS). koreascience.kr This shift provides a measure of the specific interactions between the fluorine probe and the surrounding amino acid residues. koreascience.kr

A comparison of FOS values for different fluorinated rhodopsins reveals that the magnitude of the shift is highly dependent on the fluorine's position. For the 11-cis series of chromophores, the FOS value for 14-Fluororetinal is smaller than that for 12-Fluororetinal and 8-Fluororetinal, but larger than that for 10-Fluororetinal. koreascience.kr Specifically, the order of the magnitude of the FOS is F-12 > F-8 > C-14 > C-10. koreascience.kr The large shifts observed for the 12-F and 8-F analogs are indicative of strong, specific protein interactions at these positions. koreascience.kr The more moderate FOS for 14-F suggests a less perturbed local environment. koreascience.kr This is consistent with photophysical data describing the 14-F substitution as "neutral". researchgate.netresearchgate.net In contrast, the quantum yield of photoisomerization of the retinal chromophore in solution is significantly lower (around 0.22-0.24) than when it is bound within rhodopsin (0.65), underscoring the protein's role in enhancing the photophysical process. pnas.orgpnas.org

Table 2: ¹⁹F Opsin Shifts (FOS) for Fluorinated Rhodopsin Analogs

Fluorine PositionFluorine Opsin Shift (FOS) MagnitudeIndicationReference
12-FHighestStrongest specific protein interaction koreascience.kr
8-FHighStrong specific protein interaction koreascience.kr
14-FModerateModerate protein interaction koreascience.kr
10-FLowerWeaker specific protein interaction koreascience.kr

Differential Effects on Protein Binding and Conformational Changes Compared to Other Retinoids

The substitution of a hydrogen atom with a fluorine atom, which is only slightly larger but significantly more electronegative, can alter the interactions within the opsin binding pocket and affect the subsequent light-induced conformational changes of the protein. researchgate.net Studies comparing fluorinated retinal analogs have demonstrated position-dependent effects.

The 14-F substitution is reported to be "quite neutral," implying that it does not substantially disrupt the binding or the subsequent structural transitions that lead to protein activation. researchgate.netresearchgate.net This contrasts sharply with substitutions at other positions. For instance, the 10-F analog, while having a high quantum yield, causes "strongly perturbed thermodynamics of the structural transitions following photoactivation" and results in only 20% of the native signaling activity. researchgate.netresearchgate.net The 12-F analog also shows reduced signaling activity (30%) and has "mixed effects on the structural transitions." researchgate.netresearchgate.net

These differential effects are rooted in the specific interactions between the fluorine atom and the protein environment. The FOS data from ¹⁹F NMR studies support this, showing that the fluorine atom at position 14 experiences a different degree of perturbation from the protein cavity compared to fluorine atoms at positions 10 or 12. koreascience.kr The opsin protein itself demonstrates flexibility in accommodating various retinal analogs, but the specific location of the modification dictates the ultimate functional outcome. pnas.org The protein environment is known to facilitate the ultrafast and efficient isomerization, a process that is much less efficient for the chromophore in solution. msu.ru The subtle change introduced by a 14-fluoro group appears to be well-tolerated, whereas changes at other locations interfere more significantly with the finely tuned protein-chromophore interactions required for efficient signal transduction. researchgate.netresearchgate.net

Structure-Function Relationship of Fluorine Position in Retinoids for Research Applications

The distinct behaviors of 10-F, 12-F, and 14-F retinal analogs clearly establish a direct structure-function relationship based on the position of the fluorine atom. This relationship makes fluorinated retinoids invaluable as molecular probes in vision research. researchgate.netresearchgate.net

Probing Protein-Chromophore Interactions: By inserting a ¹⁹F NMR-active probe at various positions along the retinal chain, researchers can map the local environment of the binding pocket. koreascience.kr The differences in FOS values reveal which segments of the chromophore are in close contact with or are sterically constrained by protein residues. koreascience.kr For example, the high FOS at the C12 position points to significant protein interaction, which is consistent with the observed reduction in photoisomerization quantum yield when a fluorine is placed there. researchgate.netkoreascience.kr The neutral effect of the 14-F substituent, in turn, suggests this position is in a less constraining part of the binding pocket. researchgate.netkoreascience.kr

Dissecting the Photoactivation Mechanism: The varied effects on quantum yield and signaling activity allow for the dissection of the photoactivation process. The 10-F analog separates high photoisomerization efficiency from effective protein activation, showing that isomerization alone is not sufficient for a full biological signal. researchgate.netresearchgate.net The 12-F analog demonstrates that steric or electronic perturbation near the crucial C11=C12 double bond can directly impede the primary photochemical event. researchgate.netresearchgate.net The 14-F analog serves as a minimally perturbing control, confirming that the effects seen with other analogs are due to position-specific interactions rather than the mere presence of fluorine. researchgate.netmdpi.com

Designing Novel Analogs: Understanding these structure-function relationships allows for the rational design of new retinal analogs with desired properties. For instance, it has been proposed that combining a 14-F substitution (which can enhance the quantum yield in some cases) with other modifications, like at the 7,8-dihydro position, could be a strategy to fine-tune the spectral properties of visual pigments without compromising their efficiency. mdpi.com This highlights the application of this fundamental knowledge in developing tools for vision research and potential therapeutic strategies. mdpi.com

Advanced Analytical Method Development for 14 Fluororetinal Quantification and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of 14-fluororetinal, enabling the separation of various isomers and the assessment of sample purity. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are two powerful techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the separation and quantification of retinal analogs like 14-fluororetinal. jneonatalsurg.com The development of a robust HPLC method involves a systematic process of scouting, optimization, and validation to achieve the desired separation. thermofisher.com

Method Development Steps:

Method Scouting: This initial phase involves screening various combinations of columns and mobile phases to identify the most promising conditions for separating 14-fluororetinal from its isomers and impurities. thermofisher.com

Method Optimization: Key parameters such as mobile phase composition, flow rate, and temperature are fine-tuned to enhance resolution, peak shape, and analysis time. jneonatalsurg.comlcms.cz For complex mixtures, gradient elution is often employed. lcms.cz

Robustness Testing and Validation: The finalized method undergoes validation to ensure it is fit for its intended purpose, demonstrating linearity, accuracy, precision, and a suitable limit of quantification. jppres.commdpi.com

A typical HPLC system for analyzing 14-fluororetinal would consist of a reversed-phase column, such as a C8 or C18, and a mobile phase comprising a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. jppres.com The introduction of a fluorine atom at the C14 position can influence the polarity and retention behavior of the molecule compared to native retinal.

Table 1: Illustrative HPLC Method Parameters for Retinoid Analysis

ParameterConditionReference
Column Reversed-phase C8 (150 mm × 4.6 mm, 5 µm) jppres.com
Mobile Phase Ammonium acetate (B1210297) buffer (10 mmol/L) and methanol (25:75, v/v), pH 3.8 with acetic acid jppres.com
Flow Rate 1.0 mL/min jppres.com
Detection UV-Vis or Fluorescence Detector jppres.com
Temperature 30 °C afmps.be

This table presents a generalized example based on methods for similar compounds and may require optimization for 14-fluororetinal specifically.

Supercritical Fluid Chromatography (SFC) for Isomer Resolution

Supercritical fluid chromatography (SFC) has emerged as a powerful alternative and complementary technique to HPLC for the separation of isomers. chromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. shimadzu.com This technique offers several advantages, including faster analysis times and reduced solvent consumption. libretexts.org

For chiral compounds or those with multiple geometric isomers, such as the various cis/trans isomers of 14-fluororetinal, SFC can provide superior resolution. chromatographyonline.comnih.gov The addition of organic modifiers, like methanol, to the CO2 mobile phase is often necessary to elute more polar compounds and enhance selectivity. shimadzu.comnih.gov Chiral stationary phases are frequently employed in SFC to resolve enantiomers. afmps.belibretexts.org

The development of an SFC method also follows a systematic approach, optimizing parameters like back pressure, temperature, and the composition of the mobile phase to achieve baseline separation of the isomers. afmps.be The unique properties of supercritical fluids can lead to different elution orders and selectivities compared to HPLC, making SFC a valuable tool for comprehensive isomer characterization. chromatographyonline.comshimadzu.com

Hyphenated Techniques for Detailed Structural Elucidation (e.g., LC-MS/MS)

For unambiguous identification and detailed structural analysis of 14-fluororetinal and its potential metabolites or degradation products, hyphenated techniques are indispensable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful method. jfda-online.com

In an LC-MS/MS system, the separation power of HPLC is coupled with the high sensitivity and selectivity of a tandem mass spectrometer. sigmaaldrich.com After chromatographic separation, the analyte is ionized, and the resulting ions are fragmented. The specific fragmentation pattern serves as a molecular fingerprint, allowing for confident identification. This technique is crucial for distinguishing between isomers that may have identical retention times under certain chromatographic conditions.

The development of an LC-MS/MS method for 14-fluororetinal would involve:

Optimizing the HPLC separation as described previously.

Selecting an appropriate ionization source (e.g., electrospray ionization - ESI).

Fine-tuning the mass spectrometer parameters, including parent ion selection and collision energy for fragmentation, to generate a characteristic and reproducible mass spectrum.

LC-MS/MS is not only used for qualitative analysis but also for highly sensitive and accurate quantification, especially in complex biological matrices. nih.goveurl-pesticides.eunih.gov

Table 2: Key Considerations for LC-MS/MS Method Development

ParameterConsiderationReference
Ionization Source Electrospray Ionization (ESI) is common for polar molecules. jfda-online.com
Mass Analyzer Triple quadrupole (QqQ) for targeted quantification. jfda-online.com
Acquisition Mode Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. jfda-online.com
Sample Preparation Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences. nih.gov
Internal Standard Use of an isotopically labeled standard is recommended for accurate quantification. eurl-pesticides.eu

Microfluidic Platforms for Reaction Monitoring and High-Throughput Screening in Research

Microfluidic platforms, also known as lab-on-a-chip systems, are revolutionizing how chemical and biochemical analyses are performed. rsc.org These devices integrate and automate laboratory functions on a small chip, offering significant advantages such as reduced reagent consumption, faster analysis times, and high-throughput capabilities. nih.govnih.gov

In the context of 14-fluororetinal research, microfluidic platforms can be employed for:

Reaction Monitoring: The synthesis of 14-fluororetinal or its interaction with proteins can be monitored in real-time within microfluidic channels. nih.govresearchgate.net This allows for precise control over reaction conditions and rapid kinetic analysis.

High-Throughput Screening: Screening the binding of 14-fluororetinal to different opsin mutants or evaluating the effects of various compounds on the stability of the resulting pigment can be performed in a high-throughput manner. researchgate.net

The integration of analytical techniques like fluorescence detection or mass spectrometry with microfluidic devices further enhances their utility, providing a powerful tool for the rapid and efficient characterization of 14-fluororetinal and its interactions. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 14 Fluororetinal Studies

Integration with Advanced Time-Resolved Spectroscopic Techniques

The study of the photoisomerization process in rhodopsin, which occurs on a femtosecond timescale, necessitates the use of advanced spectroscopic methods. mdpi.com While initial studies have utilized techniques like UV-vis and Fourier-transform infrared (FT-IR) spectroscopy to compare rhodopsin analogues, the future lies in a more granular, time-resolved approach. mdpi.comnih.gov Time-resolved spectroscopy allows researchers to monitor chemical reactions and molecular dynamics in real time, capturing events that happen in billionths of a second or less. psu.edu

The integration of 14-fluororetinal with techniques such as transient absorption and femtosecond spectroscopy can provide a clearer picture of the entire photocycle. psu.edunih.gov These methods can track the formation and decay of transient intermediates, such as the primary photoproduct bathorhodopsin, and subsequent states like lumirhodopsin and metarhodopsin I and II. frontiersin.org Studies have already determined the kinetics of the bleaching process for fluorinated rhodopsin analogues in the microsecond-to-millisecond time range. mdpi.com By using 14-fluororetinal, which is considered a relatively neutral substitution, scientists can isolate the electronic effects of the fluorine atom on the isomerization trajectory and the subsequent protein conformational changes. mdpi.comnih.gov Comparing the dynamics of 14-fluororhodopsin with native rhodopsin and other analogues (e.g., 10-fluoro and 12-fluoro) can elucidate the specific role of electronic distribution along the polyene chain in determining the efficiency and speed of photoactivation. mdpi.comnih.gov

PropertyNative Rhodopsin14-F-Rhodopsin12-F-Rhodopsin10-F-Rhodopsin
Quantum Yield of Photoisomerization ~0.65Neutral Effect (similar to native)0.47 (Significantly Decreased)~0.65 (Similar to native)
G Protein Signaling Activity 100% (Native)Neutral Effect (similar to native)~30% of native~20% of native
Thermodynamics of Structural Transitions BaselineNeutral EffectMixed EffectsStrongly Perturbed
Data sourced from studies comparing fluorinated rhodopsin analogues. mdpi.comnih.gov

Exploration of Novel Biophysical Methodologies (e.g., single-molecule studies)

While ensemble methods provide average properties, novel biophysical techniques that operate at the single-molecule level can uncover hidden heterogeneity and dynamic behaviors. jinr.ru One such powerful technique is single-molecule Förster Resonance Energy Transfer (smFRET), which acts as a "spectroscopic ruler" to measure nanometer-scale distances and their changes over time within or between biomolecules. nih.govmdpi.comacs.org

Although smFRET has not yet been extensively applied to rhodopsin reconstituted with 14-fluororetinal, it represents a significant future research avenue. By fluorescently labeling the opsin protein and observing FRET changes upon photoactivation of the 14-fluororetinal chromophore, researchers could directly visualize the conformational dynamics of a single receptor in real time. nih.govacs.org This could reveal transient intermediate states and conformational substates that are averaged out in bulk measurements, providing unprecedented insight into how the subtle electronic perturbation from the C14-fluorine influences the activation landscape of the receptor. acs.org

Another pertinent biophysical method is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine nucleus is an ideal probe due to its 100% natural abundance and high sensitivity. Studies have already successfully employed 1D ¹⁹F NMR to study bovine rhodopsin reconstituted with 14-fluororetinal. nih.gov This technique can provide detailed information about the local environment of the fluorine atom within the retinal binding pocket and how it changes during the transition from the dark state to the activated Meta II state and finally to opsin and free retinal. nih.govdovepress.com Future studies could expand on this by using more advanced solid-state NMR techniques to gain higher resolution structural constraints. nih.gov

Application in Optogenetics Tools for Fundamental Research (Non-Clinical)

Optogenetics is a revolutionary technique that uses light to control the activity of genetically targeted cells, such as neurons. The technology relies on the expression of light-sensitive proteins, or opsins, which can be engineered to have specific properties. While clinical applications are being explored, optogenetics is fundamentally a powerful tool for basic science research, allowing scientists to dissect the function of specific cells within complex biological systems like neural circuits.

Retinal analogues are crucial for the function of vertebrate-type opsins used in some optogenetic applications. The incorporation of 14-fluororetinal into engineered opsins presents an intriguing opportunity for creating novel research tools. By altering the electronic structure of the chromophore, it may be possible to fine-tune the properties of the optogenetic tool, such as its absorption maximum (color tuning), activation/deactivation kinetics, or the stability of its signaling state. mdpi.com For instance, creating an opsin-based tool with slightly shifted spectral sensitivity or a longer-lasting active state could be highly valuable for specific non-clinical research questions, such as mapping neural connectivity or studying slow neuromodulatory processes. The development of such modified tools, characterized in vitro and in model cell systems, would expand the repertoire available for fundamental biological investigation.

Advanced Computational Model Development for Predictive Research

Computational modeling has become an indispensable tool for understanding complex biological systems at a molecular level. For a system like rhodopsin, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are particularly powerful. These methods treat the electronically active region—the retinal chromophore and its immediate protein environment—with high-accuracy quantum mechanics, while the rest of the protein and solvent are handled by more efficient classical molecular mechanics.

Combined QM/MM simulations have already been used to provide structural insights into rhodopsin assembled with fluorinated retinal analogues. mdpi.com Future research will focus on developing more advanced and predictive computational models. These models can be used to simulate the entire photoisomerization event, predicting the reaction trajectory and identifying key protein-chromophore interactions that stabilize the transition state. frontiersin.orgnih.gov By running simulations with 14-fluororetinal and comparing them to native retinal, researchers can predict how the altered charge distribution along the polyene chain influences the energy landscape of isomerization and the subsequent steps of protein activation. mdpi.com Such predictive models, when validated against experimental data from time-resolved spectroscopy and NMR, can guide the design of new retinal analogues with desired properties and help formulate specific, testable hypotheses about the mechanism of GPCR activation.

Modeling TechniqueApplication to 14-Fluororetinal ResearchPotential Insights
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulating the photoisomerization reaction within the protein binding pocket. mdpi.comElucidation of the transition state structure; prediction of activation energy barriers; understanding the role of specific amino acid residues in catalysis.
Molecular Dynamics (MD) Simulations Simulating the large-scale conformational changes of the rhodopsin protein following chromophore isomerization. frontiersin.orgnih.govMapping water permeation pathways; identifying allosteric communication networks; predicting the effect of fluorine substitution on protein dynamics and G-protein coupling.

Unexplored Mechanistic Pathways in Model Biological Systems

Research on 14-fluororetinal has predominantly focused on its interaction with bovine rhodopsin. However, its utility as a probe extends to other retinal-binding proteins and model systems, which may reveal unexplored mechanistic pathways.

Q & A

Q. How do fluorination-induced electronic effects alter 14-Fluororetinal’s interaction with rhodopsin in phototransduction pathways?

  • Methodological Answer : Employ time-resolved UV-Vis spectroscopy to track rhodopsin’s meta-II state formation kinetics. Compare 14-Fluororetinal with native retinal using stopped-flow techniques. Computational modeling (DFT or MD simulations) can predict electron density shifts at the C14 position, correlating with experimental activation energy barriers .

Q. What experimental designs resolve contradictions in reported cytotoxicity profiles of 14-Fluororetinal across cell lines?

  • Methodological Answer : Conduct dose-response assays (MTT/XTT) across multiple cell lines (e.g., HEK293, HepG2) with standardized culture conditions. Include positive controls (e.g., all-<i>trans</i>-retinoic acid) and assess apoptosis via flow cytometry (Annexin V/PI staining). Meta-analysis of existing data should account for variables like serum concentration and passage number .

Q. How can isotopic labeling (e.g., ²H, ¹³C) enhance mechanistic studies of 14-Fluororetinal’s metabolic fate in vivo?

  • Methodological Answer : Synthesize isotopically labeled analogs via deuterium exchange or <sup>13</sup>C-enriched precursors. Use LC-MS/MS for tracer analysis in tissue homogenates. Pair with kinetic isotope effect (KIE) studies to elucidate rate-limiting steps in enzymatic processing (e.g., retinol dehydrogenases) .

Q. What strategies validate the specificity of 14-Fluororetinal’s fluorescence quenching in protein-ligand docking studies?

  • Methodological Answer : Combine Förster resonance energy transfer (FRET) with mutagenesis of putative binding residues (e.g., Lys296 in rhodopsin). Use circular dichroism (CD) to confirm no secondary structural disruption. Cross-validate with in silico docking (AutoDock Vina) and free-energy perturbation (FEP) calculations .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities for 14-Fluororetinal?

  • Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in simulations for fluorine-specific van der Waals radii. Perform alchemical free-energy calculations (MBAR/TI) to refine ΔG predictions. Experimentally, use SPR with immobilized protein variants to isolate electrostatic vs. steric contributions .

Q. What statistical frameworks are optimal for meta-analyses of 14-Fluororetinal’s pharmacokinetic data across species?

  • Methodological Answer : Apply mixed-effects models to account for interspecies variability (e.g., hepatic clearance rates in rodents vs. primates). Use Bayesian hierarchical modeling to integrate sparse data. Sensitivity analyses should test assumptions about bioavailability and protein binding .

Experimental Design & Reproducibility

Q. How can researchers ensure reproducibility in photoisomerization studies of 14-Fluororetinal?

  • Methodological Answer : Standardize light sources (e.g., 500 nm LED arrays calibrated with radiometers) and solvent systems (e.g., hexane vs. methanol). Publish raw UV-Vis spectra and quantum yield calculations in supplementary materials. Collaborative cross-lab validation (e.g., ring trials) minimizes instrumentation bias .

Q. What protocols minimize batch-to-batch variability in 14-Fluororetinal synthesis for longitudinal studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like reaction temperature and fluorinating agent purity. Use PAT (process analytical technology) tools (e.g., in-situ FTIR) for real-time monitoring. Certify batches via orthogonal analytics (NMR, HPLC) before use .

Ethical & Reporting Standards

Q. How should conflicting data on 14-Fluororetinal’s teratogenicity be reported to align with ethical guidelines?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for in vivo studies: disclose sample sizes, randomization, and blinding. Use the STROBE checklist for observational data. Report negative results in repositories like Zenodo to avoid publication bias. Cite contradictory findings transparently in discussions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.